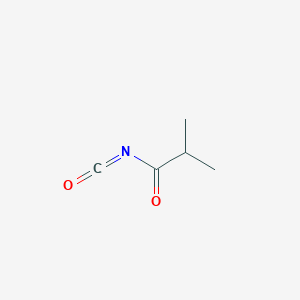

2-Methylpropanecarbonyl isocyanate

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO2 |

|---|---|

Molecular Weight |

113.11 g/mol |

IUPAC Name |

2-methylpropanoyl isocyanate |

InChI |

InChI=1S/C5H7NO2/c1-4(2)5(8)6-3-7/h4H,1-2H3 |

InChI Key |

NUJABUJBVBBCTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N=C=O |

Origin of Product |

United States |

Foundational & Exploratory

2-Methylpropanecarbonyl isocyanate chemical structure and properties

This technical guide details the structure, properties, synthesis, and reactivity of 2-Methylpropanecarbonyl isocyanate (commonly known as Isobutyryl isocyanate ).

(Isobutyryl Isocyanate)[1]

Executive Summary & Critical Disambiguation

2-Methylpropanecarbonyl isocyanate is a highly reactive acyl isocyanate used primarily as a "privileged structure" building block in the synthesis of heterocyclic pharmaceutical intermediates (e.g., uracils, quinazolinediones) and

Unlike alkyl isocyanates, the presence of the carbonyl group adjacent to the isocyanate moiety (

⚠️ CRITICAL DISAMBIGUATION WARNING

Do not confuse this compound with Isobutyl Isocyanate. Researchers frequently conflate these two distinct chemical entities due to similar nomenclature.

| Feature | Target Molecule | Common Confusion |

| Common Name | Isobutyryl Isocyanate | Isobutyl Isocyanate |

| IUPAC Name | 2-Methylpropanoyl isocyanate | 1-Isocyanato-2-methylpropane |

| Structure | ||

| Class | Acyl Isocyanate | Alkyl Isocyanate |

| CAS No. | 4558-63-8 | 1873-29-6 |

| Reactivity | High (Acylating agent) | Moderate (Carbamoylation) |

Chemical Identity & Physiochemical Profile[3][4][5][6][7][8]

Isobutyryl isocyanate is typically a colorless, fuming liquid.[2][3] Due to its high sensitivity to moisture, it is often synthesized in situ or freshly distilled immediately prior to use.

Datasheet

| Property | Specification |

| Chemical Formula | |

| Molecular Weight | 113.11 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~90–100 °C (at 760 mmHg) [Note: Often distilled at reduced pressure] |

| Solubility | Soluble in aprotic solvents ( |

| Stability | Moisture sensitive; susceptible to dimerization upon prolonged storage. |

Synthetic Routes & Production

The most authoritative and scalable method for synthesizing acyl isocyanates is the reaction of primary amides with oxalyl chloride. This method, pioneered by Speziale and Smith (1962), avoids the use of heavy metal salts (e.g., silver cyanate) and produces volatile byproducts (HCl, CO) that drive the reaction equilibrium forward.

Protocol: The Oxalyl Chloride Method

Objective: Synthesis of Isobutyryl isocyanate from Isobutyramide.

Reagents

-

Substrate: Isobutyramide (1.0 equiv)

-

Reagent: Oxalyl Chloride (1.2 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

-

Atmosphere: Dry Nitrogen or Argon

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Attach the condenser to a scrubber system (NaOH trap) to neutralize evolved HCl and CO gases.

-

Solvation: Suspend Isobutyramide (1.0 equiv) in anhydrous DCE (0.5 M concentration) under inert atmosphere.

-

Addition: Cool the mixture to 0 °C. Add Oxalyl Chloride (1.2 equiv) dropwise over 30 minutes. Caution: Vigorous gas evolution (HCl/CO) will occur.

-

Reflux: Allow the reaction to warm to room temperature, then heat to reflux (approx. 83 °C for DCE) for 3–5 hours. The suspension should become a clear solution as the amide is consumed.

-

Purification: Remove the solvent under reduced pressure. The residue is the crude acyl isocyanate.

-

Distillation: Purify via fractional distillation under reduced pressure (vacuum) to obtain the pure product as a colorless oil.

Mechanistic Pathway

The reaction proceeds through an

Figure 1: Synthetic workflow via the Speziale-Smith oxalyl chloride method.

Reactivity & Mechanistic Insights[1][10][11]

Isobutyryl isocyanate possesses two electrophilic centers: the carbonyl carbon and the isocyanate carbon. However, nucleophilic attack predominantly occurs at the isocyanate carbon due to the electron-withdrawing effect of the adjacent carbonyl group.[1]

Nucleophilic Addition

-

Alcohols (ROH): Forms

-acyl carbamates.[1] This is significantly faster than with alkyl isocyanates. -

Amines (

): Forms -

Amides: Can form

-acyl-N'-acyl ureas.[1]

Cycloaddition Reactions ([4+2] and [2+2])

Acyl isocyanates are excellent dieneophiles and enophiles.

-

Reaction with Enamines: Yields uracil derivatives (important for drug scaffolds).

-

Reaction with Imines: Can form unstable [2+2] adducts or [4+2] oxadiazinones depending on substitution.

Figure 2: Divergent reactivity pathways leading to common pharmaceutical scaffolds.[1]

Handling, Safety, & Stability

Safety Profile[8]

-

Lachrymator: Vapors are highly irritating to eyes and mucous membranes.

-

Sensitizer: Like all isocyanates, potential for respiratory sensitization.

-

Hydrolysis: Reacts violently with water to release

and Isobutyramide. Pressure buildup in sealed wet containers can cause explosions.

Storage Protocol

-

Container: Store in Schlenk flasks or crimped vials under Argon.

-

Temperature: Refrigerate (2–8 °C) to prevent dimerization.

-

Shelf-Life: Best if used immediately after synthesis.[1] If stored, check IR spectrum for peak broadening at 2250

(Isocyanate) vs. appearance of urea bands.[1]

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry, 27(10), 3742–3743. Link

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV.[5] Synthesis of Acyl Isocyanates. Journal of Organic Chemistry, 30(12), 4306–4307. Link

- Ulrich, H. (1996).Chemistry and Technology of Isocyanates. Wiley.

-

PubChem. Compound Summary: 2-methylpropanoyl isocyanate (CAS 4558-63-8).[1] Link

Sources

Technical Monograph: Isobutyryl Isocyanate in Organic Synthesis

Executive Summary

Isobutyryl isocyanate (CAS: 4558-63-8) is a highly reactive acyl isocyanate intermediate utilized in the synthesis of complex pharmacophores. Unlike its alkyl analog (isobutyl isocyanate), the presence of the carbonyl group adjacent to the isocyanate moiety significantly enhances its electrophilicity, making it a potent "chemical warhead" for introducing

Part 1: Identity & Physicochemical Profile[1][2][3]

Crucial Distinction: Researchers must distinguish between Isobutyryl isocyanate (Acyl) and Isobutyl isocyanate (Alkyl). The former contains a carbonyl group (

Nomenclature & Identifiers[2][4][5][6]

| Parameter | Detail |

| CAS Number | 4558-63-8 |

| IUPAC Name | 2-Methylpropanoyl isocyanate |

| Common Synonyms | Isobutyryl isocyanate; 2-Methylpropanecarbonyl isocyanate; Isopropylcarbonyl isocyanate |

| Molecular Formula | |

| Molecular Weight | 113.11 g/mol |

| SMILES | CC(C)C(=O)N=C=O |

| InChI Key | Derived from structure:CC(C)C(=O)N=C=O |

Key Physical Properties[4][7]

-

Appearance: Colorless, fuming liquid.[1]

-

Boiling Point: Estimated at 105–110 °C (based on homologous acyl isocyanates).

-

Reactivity: Rapidly hydrolyzes in the presence of moisture to form isobutyramide and

. -

Solubility: Soluble in aprotic solvents (Dichloromethane, Toluene, THF). Reacts with protic solvents.

Part 2: Synthetic Methodologies

Due to its high reactivity and sensitivity to moisture, isobutyryl isocyanate is rarely stored for long periods and is often synthesized in situ or immediately prior to use. The most reliable laboratory-scale method involves the reaction of isobutyryl chloride with silver cyanate.

Protocol: Silver Cyanate Route

This method is preferred for its high yield and purity, avoiding the harsh conditions of phosgenation.

Reagents:

-

Isobutyryl chloride (CAS 79-30-1)[2]

-

Silver cyanate (AgOCN) (Anhydrous)

-

Solvent: Anhydrous Benzene or Toluene

Step-by-Step Workflow:

-

Preparation: Dry silver cyanate (

) in a vacuum oven at 60°C for 4 hours to remove trace moisture. -

Suspension: Suspend 1.1 equivalents of

in anhydrous toluene under an inert atmosphere ( -

Addition: Add 1.0 equivalent of isobutyryl chloride dropwise to the suspension at room temperature.

-

Reflux: Heat the mixture to reflux (approx. 110°C) for 1–3 hours. The reaction progress can be monitored by IR spectroscopy (disappearance of acid chloride

stretch at ~1800 -

Isolation: Cool the mixture and filter off the silver chloride (

) precipitate under an inert atmosphere. -

Purification: The filtrate contains the isobutyryl isocyanate, which can be used directly or distilled under reduced pressure for high-purity applications.

Visualization: Synthesis Workflow

Figure 1: Synthesis of Isobutyryl Isocyanate via the Silver Cyanate route.

Part 3: Reactivity & Mechanism

Isobutyryl isocyanate possesses two electrophilic centers: the isocyanate carbon and the carbonyl carbon. However, the isocyanate carbon is significantly more electrophilic due to the electron-withdrawing nature of the adjacent acyl group.

Nucleophilic Addition

-

With Amines: Reacts instantaneously to form

-acyl ureas . This is a key reaction in generating libraries of bioactive urea derivatives. -

With Alcohols: Reacts to form

-acyl carbamates .-

Note: Unlike alkyl isocyanates, acyl isocyanates react with alcohols without the need for catalysts, often exothermically.

-

Cycloaddition ([4+2] Cyclization)

Acyl isocyanates can act as electron-deficient heterodienes. In the presence of electron-rich alkenes or alkynes, they undergo [4+2] cycloaddition to form oxazinone derivatives. This reactivity is exploited in the synthesis of heterocycles.[5][6]

Part 4: Applications in Drug Discovery[9][11]

Isobutyryl isocyanate is a validated building block in medicinal chemistry, particularly for constructing the

Case Study: Synthesis of Tenidap Sodium

Tenidap is a COX/5-LOX inhibitor used for rheumatoid arthritis. A convergent synthesis strategy employs isobutyryl isocyanate to install the critical carboxamide side chain on the oxindole core.

Reaction Pathway:

-

Core Formation: The 5-chloro-2-oxindole core acts as the nucleophile.

-

Acylation: Reaction with isobutyryl isocyanate yields the

-isobutyryl-2-oxindole-1-carboxamide intermediate. -

Cyclization/Modification: Subsequent hydrolysis or modification leads to the final drug scaffold.

Visualization: Tenidap Pharmacophore Construction

Figure 2: Application of Isobutyryl Isocyanate in the synthesis of the anti-inflammatory drug Tenidap.

Part 5: Handling & Safety (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of moisture control when handling this compound.

-

Moisture Sensitivity: Isobutyryl isocyanate reacts violently with water to release

and isobutyramide. All glassware must be flame-dried, and solvents must be anhydrous. -

Toxicity: Like all isocyanates, it is a potent lachrymator and respiratory sensitizer. It should only be handled in a well-ventilated fume hood.

-

Storage: If storage is necessary, it must be kept under an inert atmosphere (Argon) at -20°C in a sealed vessel (e.g., a Schlenk flask).

-

Quenching: Spills should be neutralized with a solution of 5-10% aqueous ammonia or ethanol.

References

-

Chemical Register. 2-methylpropanoyl isocyanate (CAS 4558-63-8).[7] Retrieved from

-

Sarma, M.R., et al. (2001). Synthesis of Tenidap: An Improved Process for the Preparation of 5-Chloro-2-oxindole-1-carboxamide.[8] Organic Process Research & Development.

-

Speckamp, W.N., et al. (1980). Acyl Isocyanates in the Synthesis of Heterocycles.[6] Tetrahedron.

-

Pfizer Inc. Process for the preparation of 2-oxindole-1-carboxamides. US Patent 4556672. Retrieved from

Sources

- 1. Butyl isocyanate - Wikipedia [en.wikipedia.org]

- 2. CAS 79-30-1: Isobutyryl chloride | CymitQuimica [cymitquimica.com]

- 3. nj.gov [nj.gov]

- 4. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. mdpi.com [mdpi.com]

- 6. Buy Chloroacetyl isocyanate | 4461-30-7 [smolecule.com]

- 7. Propanoyl fluoride,2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-[1,1,2,2,3,3-hexafluoro-3-(heptafluoropropoxy)propoxy]propoxy]-,PROPANOYL FLUORIDE,2,3,3,3-TETRAFLUORO-2-[1,1,2,2-TETRAFLUORO-2-(FLUOROSULFONYL)ETHOXY]- Suppliers & Manufacturers [chemicalregister.com]

- 8. Tenidap sodium, CP-66248-2, Enable, Enablex-药物合成数据库 [drugfuture.com]

Difference between isobutyryl isocyanate and isobutyl isocyanate

An In-Depth Technical Guide to the Structural and Kinetic Divergence of Isobutyryl and Isobutyl Isocyanates

Executive Summary

In the realm of synthetic organic chemistry and drug development, the isocyanate functional group (–N=C=O) is a versatile electrophilic hub. However, the reactivity, handling protocols, and synthetic utility of an isocyanate are fundamentally dictated by its adjacent substituents. This whitepaper provides a comprehensive comparative analysis of isobutyryl isocyanate (an acyl isocyanate) and isobutyl isocyanate (an alkyl isocyanate). By dissecting their electronic divergence, we elucidate the causality behind their distinct reactivity profiles and provide field-proven, self-validating experimental protocols for their application in pharmaceutical synthesis.

Structural and Electronic Divergence: The Causality of Reactivity

The fundamental difference between isobutyryl isocyanate and isobutyl isocyanate lies in a single structural feature: the presence of a carbonyl group adjacent to the nitrogen atom in the former. This minor structural deviation triggers a massive shift in electronic distribution.

-

Isobutyl Isocyanate (Alkyl Isocyanate): The isobutyl group is attached directly to the isocyanate nitrogen. Alkyl groups are electron-donating via inductive effects (hyperconjugation). This electron density is pushed toward the nitrogen atom, which partially mitigates the electron deficiency of the central isocyanate carbon[1]. Consequently, the isocyanate carbon is only moderately electrophilic, requiring stronger nucleophiles (like primary amines) or catalysts to drive reactions forward.

-

Isobutyryl Isocyanate (Acyl Isocyanate): The presence of the carbonyl group classifies this as an acyl isocyanate. The highly electronegative carbonyl oxygen pulls electron density away from the carbonyl carbon, which in turn withdraws electron density from the adjacent nitrogen via both inductive and resonance effects[2]. This massive electron withdrawal leaves the isocyanate carbon highly electron-deficient (electrophilic), allowing it to react instantaneously even with weak nucleophiles without catalytic activation[3].

Fig 1: Electronic effects dictating the reactivity of acyl vs. alkyl isocyanates.

Comparative Reactivity Profiles and Quantitative Data

Because of their distinct electrophilicities, these two compounds exhibit diverging synthetic behaviors. Isobutyl isocyanate typically undergoes standard nucleophilic addition to form alkyl ureas (with amines) or carbamates (with alcohols, often requiring heat or tin/base catalysts)[4].

Conversely, isobutyryl isocyanate not only undergoes rapid nucleophilic additions to form acyl ureas and acyl carbamates but is also highly susceptible to [2+2] and [4+2] cycloaddition reactions[5]. This makes it a critical building block for synthesizing complex heterocyclic systems, such as oxazolidinediones[3].

Table 1: Quantitative and Physicochemical Comparison

| Property | Isobutyl Isocyanate | Isobutyryl Isocyanate |

| Chemical Formula | C5H9NO[1] | C5H7NO2[2] |

| Molecular Weight | 99.13 g/mol [1] | 113.11 g/mol |

| Classification | Alkyl Isocyanate | Acyl Isocyanate |

| Electronic Effect | Electron-donating (Inductive) | Electron-withdrawing (Resonance) |

| Electrophilicity | Moderate | Very High |

| Typical Products | Alkyl ureas, standard carbamates | Acyl ureas, heterocyclic rings |

Synthetic Applications in Drug Development

In pharmaceutical research, the choice between these reagents is dictated by the target pharmacophore:

-

Isobutyl Isocyanate: Frequently utilized in the synthesis of standard ureas and carbamates. It serves as a precursor for various agricultural pesticides and specific small-molecule pharmaceutical inhibitors[1].

-

Isobutyryl Isocyanate: Employed when an acyl urea or a specific heterocycle is required. For example, it is a crucial reagent in the synthesis of 3-substituted 2-oxindole-1-carboxamides, which are potent analgesic and anti-inflammatory agents[6]. Additionally, it is used to synthesize geranylgeranyl acetone (GGA) carbamate derivatives, which are actively investigated for their neuroprotective properties in neurodegenerative diseases like Alzheimer's and ALS[7][8].

Experimental Protocols: Handling and Synthesis

The Self-Validating System of Isocyanate Chemistry: Both isocyanates are highly sensitive to moisture. If water breaches the inert atmosphere, it reacts with the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates into an amine, which immediately reacts with another equivalent of isocyanate to yield a symmetric urea byproduct[4][9]. Therefore, the absence of a symmetric urea byproduct in your crude LCMS/NMR data acts as a self-validating metric , confirming that rigorous anhydrous conditions were successfully maintained throughout the protocol.

Protocol A: Synthesis of an Acyl Carbamate using Isobutyryl Isocyanate

Note: This protocol is adapted from the synthesis of GGA derivatives[8].

-

Preparation: Flame-dry a 50 mL round-bottom flask. Flush continuously with high-purity argon.

-

Dissolution: Dissolve the target alcohol (e.g., 0.5 mmol of geranylgeranyl alcohol) in 5 mL of anhydrous dichloromethane (DCM).

-

Temperature Control: Submerge the flask in an ice bath (0°C). The high reactivity of acyl isocyanates results in highly exothermic reactions; temperature control prevents side-product formation.

-

Addition: Using a gas-tight syringe, add isobutyryl isocyanate (0.6 mmol, 1.2 eq) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours. No catalyst is required due to the extreme electrophilicity of the acyl isocyanate.

-

Validation & Isolation: Monitor via TLC. Once complete, evaporate the solvent under reduced pressure and purify the resulting acyl carbamate via flash chromatography (EtOAc/n-Hexanes).

Protocol B: Synthesis of an Alkyl Urea using Isobutyl Isocyanate

-

Preparation: In a dry flask under nitrogen, dissolve the primary amine (1.0 mmol) in 10 mL of anhydrous toluene or DCM.

-

Addition: Add isobutyl isocyanate (1.1 mmol) dropwise at room temperature.

-

Reaction: Stir for 2–4 hours. If reacting with a sterically hindered amine or an alcohol, the addition of a catalytic amount of triethylamine or dibutyltin dilaurate and mild heating (50°C) is required to overcome the higher activation energy barrier[4].

-

Isolation: Alkyl ureas frequently precipitate out of solution. Isolate the product via vacuum filtration and wash with cold hexanes to remove unreacted isocyanate.

Fig 2: Standard self-validating experimental workflow for isocyanate derivatization.

Safety, Stability, and Storage

Both isobutyryl and isobutyl isocyanates are severe lachrymators, respiratory irritants, and highly toxic via inhalation and skin absorption[1][10].

-

Handling: Must be handled exclusively inside a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

-

Storage: Store in tightly sealed, amber glass bottles under an inert atmosphere (argon or nitrogen) at 2–8°C. Exposure to ambient humidity will lead to rapid degradation and dangerous pressurization of the container due to carbon dioxide evolution[4].

References

- PubChem. "2-Methylpropyl isocyanate". National Institutes of Health.

- PubChem. "Butyl isocyanate". National Institutes of Health.

- US Patent 5386057A. "Process for the preparation of acyl isocyanates". Google Patents.

- EP0156603B1. "3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents". Google Patents.

- WO2014163643A1. "Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases". Google Patents.

- US Patent 9045403B2. "Geranyl geranyl acetone (GGA) derivatives and compositions thereof". Google Patents.

- Richter, R., & Temme, G. H. "Formation of 5,6-cyclopentano-uracil by cyclization of the bisamide of adipic acid induced by oxalyl chloride". ResearchGate.

- "1,3‐Diazetidin‐2‐Ones: Synthetic Approaches and Therapeutic Promise within the Aza‐β‐Lactam Family". ResearchGate.

- Science of Synthesis. "Product Class 2: Carbon Dioxide, Carbonyl Sulfide, Carbon Disulfide, Isocyanates...". Thieme-Connect.

- Echemi. "111-36-4, Butyl isocyanate Formula". Echemi.

Sources

- 1. 2-Methylpropyl isocyanate | C5H9NO | CID 61281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]

- 7. WO2014163643A1 - Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases including paralysis including them - Google Patents [patents.google.com]

- 8. US9045403B2 - Geranyl geranyl acetone (GGA) derivatives and compositions thereof - Google Patents [patents.google.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical properties of 2-Methylpropanecarbonyl isocyanate

An In-depth Technical Guide to the Physical Properties of 2-Methylpropanecarbonyl Isocyanate

Abstract

This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of 2-Methylpropanecarbonyl Isocyanate, more commonly known as Isobutyl Isocyanate. Designed for researchers, chemists, and drug development professionals, this document synthesizes key data from authoritative sources with practical, field-proven insights into the experimental methodologies used for their determination. The guide emphasizes the causal relationships behind experimental choices and provides self-validating protocols to ensure scientific integrity. All quantitative data are presented in structured tables, and key workflows are visualized using diagrams to facilitate understanding and application in a laboratory setting.

Introduction and Molecular Identity

2-Methylpropanecarbonyl isocyanate, systematically named 1-isocyanato-2-methylpropane, is an organic compound featuring an isocyanate functional group attached to an isobutyl substituent.[1][2] Its unique combination of a reactive isocyanate moiety and an alkyl chain makes it a valuable intermediate in the synthesis of a wide range of chemical products, including pesticides, pharmaceuticals, and polyurethanes.[1] The high reactivity of the isocyanate group (-N=C=O) governs much of its chemical behavior and necessitates careful handling, while its physical properties dictate its behavior in various solvents, reaction conditions, and analytical systems.

Understanding these physical properties is paramount for its effective use in synthesis, for developing robust analytical methods for its characterization, and for ensuring safe laboratory and industrial handling. This guide provides an in-depth analysis of these characteristics.

Core Physical Properties Summary

The fundamental physical properties of 2-Methylpropanecarbonyl Isocyanate are summarized below for quick reference. Each property is discussed in greater detail in subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 1873-29-6 | [1][2] |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Appearance | Colorless, clear liquid | [1][2] |

| Boiling Point | ~115 °C (for n-butyl isocyanate) | [3] |

| Density | Less dense than water | [1] |

| Solubility | Reacts with water; Soluble in many organic solvents | [1][2][4] |

Detailed Physical Characteristics

Molecular Structure and Weight

The molecular formula is C₅H₉NO, with a calculated molecular weight of 99.13 g/mol .[1] The structure consists of a branched four-carbon alkyl group (isobutyl) bonded to the nitrogen atom of the isocyanate group.

Appearance, and Odor

At standard temperature and pressure, it exists as a colorless, clear liquid.[1][2] Isocyanates, in general, possess sharp, pungent odors and are lachrymatory (tear-inducing agents).[5][6][7] The odor threshold should not be used as a reliable indicator of safe concentration levels, as harmful concentrations can exist without a strong perceptible odor.[5]

Boiling Point

Solubility and Reactivity with Solvents

2-Methylpropanecarbonyl isocyanate is reactive with water. The isocyanate group undergoes hydrolysis to form an unstable carbamic acid, which then decomposes to yield an amine (isobutylamine) and carbon dioxide gas.[1][4] This reactivity makes it incompatible with protic solvents like water and alcohols unless a reaction is intended. It is generally soluble in aprotic organic solvents such as ethers, ketones, and hydrocarbons.[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of 2-Methylpropanecarbonyl isocyanate. The key expected features in major spectroscopic techniques are detailed below.

Infrared (IR) Spectroscopy

The most prominent and diagnostic feature in the IR spectrum of any isocyanate is the very strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N=C=O group.

-

Expected Absorption: This peak appears in a relatively uncluttered region of the spectrum, typically between 2250 and 2285 cm⁻¹ . Its high intensity and characteristic position make IR spectroscopy an excellent tool for real-time monitoring of reactions involving isocyanates, where the disappearance of this peak indicates consumption of the starting material.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is predicted to show three distinct signals corresponding to the isobutyl group:

-

A doublet integrating to 6H for the two equivalent methyl groups (-CH₃).

-

A multiplet (nonet) integrating to 1H for the tertiary proton (-CH-).

-

A doublet integrating to 2H for the methylene protons (-CH₂-) adjacent to the isocyanate group.

-

-

¹³C NMR: The carbon NMR spectrum is expected to show three signals for the isobutyl group carbons and one for the isocyanate carbon. The isocyanate carbon is typically found far downfield. Based on data for similar structures like 2-methylpropanal, the alkyl carbons would appear in the 15-45 ppm range, while the isocyanate carbon (-N=C=O) would be significantly deshielded, appearing in the 120-130 ppm region.[9]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight, m/z = 99 .

-

Fragmentation Pattern: Key fragmentation pathways would involve the cleavage of the isobutyl group. Common fragments would include:

-

Loss of an isopropyl radical ([M - 43]⁺) leading to a peak at m/z = 56 .

-

Formation of the isopropyl cation at m/z = 43 . This is often a very stable and abundant ion for isobutyl-containing compounds.[10]

-

Experimental Methodologies

The determination of physical properties requires standardized and validated experimental protocols. The following section outlines the methodologies for key properties.

Workflow for Physical Property Characterization

The logical flow for characterizing a new or unverified sample of 2-Methylpropanecarbonyl isocyanate involves a multi-step process to confirm identity, purity, and physical constants.

Sources

- 1. 2-Methylpropyl isocyanate | C5H9NO | CID 61281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1873-29-6: 1-Isocyanato-2-methylpropane | CymitQuimica [cymitquimica.com]

- 3. Butyl isocyanate | C5H9NO | CID 8110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. METHYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. solutions.covestro.com [solutions.covestro.com]

- 6. Methyl isocyanate - Wikipedia [en.wikipedia.org]

- 7. Methyl Isocyanate | CH3NCO | CID 12228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 13C nmr spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyraldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. mass spectrum of 2-methylpropanal C4H8O (CH3)2CHCHO fragmentation pattern of m/z m/e ions for analysis and identification of isobutyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Reactivity profile of acyl isocyanates vs alkyl isocyanates

An In-depth Technical Guide to the Reactivity Profile of Acyl Isocyanates vs. Alkyl Isocyanates

Abstract

Isocyanates (R–N=C=O) are a class of highly valuable, reactive intermediates pivotal to synthetic chemistry, with applications ranging from the production of polymers to the synthesis of complex pharmaceuticals.[1] This guide provides a detailed comparative analysis of two principal subclasses: alkyl isocyanates and acyl isocyanates. The core distinction in their chemical behavior arises from the electronic nature of the substituent attached to the isocyanate nitrogen. An electron-donating alkyl group renders the isocyanate moderately reactive, whereas a strongly electron-withdrawing acyl group dramatically enhances its electrophilicity and subsequent reactivity. This document explores the underlying electronic structures, stability, and synthetic routes for both classes. It offers a comprehensive examination of their comparative reactivity towards various nucleophiles, details potential side reactions, and presents field-proven experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the distinct reactivity profiles of these intermediates for precise molecular design and synthesis.

Fundamental Electronic Structure: The Origin of Reactivity

The reactivity of the isocyanate functional group is dictated by the electrophilic character of its central carbon atom. This carbon is bonded to two highly electronegative atoms, nitrogen and oxygen, resulting in a significant partial positive charge and susceptibility to nucleophilic attack.[2][3] The nature of the 'R' group attached to the nitrogen atom modulates this intrinsic electrophilicity, creating a spectrum of reactivity.

-

Alkyl Isocyanates (R-NCO): The alkyl group (e.g., propyl, butyl) is an electron-donating group through an inductive effect (+I). This effect pushes electron density towards the isocyanate moiety, which slightly reduces the partial positive charge on the central carbon. Consequently, alkyl isocyanates are moderately strong electrophiles. Their reactivity is generally predictable and controllable, making them workhorse reagents in many synthetic applications.[4][5]

-

Acyl Isocyanates (R-C(O)-NCO): In stark contrast, the acyl group is powerfully electron-withdrawing (-I, -M effects) due to the adjacent carbonyl (C=O) group.[6][7] This group actively pulls electron density away from the isocyanate nitrogen and, by extension, from the entire N=C=O system. This inductive withdrawal significantly amplifies the electrophilicity of the isocyanate carbon, rendering acyl isocyanates exceptionally reactive towards nucleophiles.[8] This heightened reactivity makes them potent acylating agents but also reduces their stability.[9]

Sources

- 1. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 2. Reactions of isocyanates with active hydrogen compounds [ebrary.net]

- 3. vaia.com [vaia.com]

- 4. sanyingpu.com [sanyingpu.com]

- 5. mdpi.com [mdpi.com]

- 6. Acyl & Alkyl Groups | Definition, Structure & Differences | Study.com [study.com]

- 7. differencebetween.com [differencebetween.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

Is isobutyryl isocyanate stable at room temperature?

An In-Depth Technical Guide to the Stability and Handling of Isobutyryl Isocyanate

Executive Summary

This technical guide provides a comprehensive analysis of the stability, reactivity, and handling of isobutyryl isocyanate for researchers, scientists, and professionals in drug development. Contrary to seeking a simple binary answer of "stable" or "unstable," this document establishes that the operational stability of isobutyryl isocyanate at room temperature is not an intrinsic property but is entirely conditional upon the rigorous exclusion of nucleophilic substances. As a highly reactive acyl isocyanate, it serves as a valuable electrophilic intermediate in organic synthesis. However, its reactivity with common atmospheric components, particularly water, as well as with alcohols and amines, dictates that its successful use is predicated on the mastery of anhydrous and inert handling techniques. This guide details the fundamental principles of its reactivity, provides validated protocols for its synthesis and safe handling, and outlines the necessary safety procedures to ensure both experimental success and operator safety.

The Chemical Nature of Isobutyryl Isocyanate: An Acyl Isocyanate

Isobutyryl isocyanate, (CH₃)₂CHCONCO, belongs to the class of acyl isocyanates. Its chemical behavior is dominated by the isocyanate (-N=C=O) functional group, which is rendered even more electrophilic by the adjacent carbonyl (C=O) group. This electronic arrangement makes isobutyryl isocyanate a potent acylating and carbamoylating agent, but also highly susceptible to reaction with nucleophiles.

It is critical to distinguish isobutyryl isocyanate from its alkyl counterpart, isobutyl isocyanate, (CH₃)₂CHCH₂NCO. The presence of the carbonyl group in the acyl isocyanate significantly enhances the reactivity of the -NCO group compared to the alkyl isocyanate.

Diagram 1: Molecular structure of isobutyryl isocyanate, highlighting the two primary electrophilic centers susceptible to nucleophilic attack.

Reactivity and Stability at Ambient Temperature

Isobutyryl isocyanate is a thermodynamically stable molecule that can be isolated and stored. However, it is kinetically very reactive. Its practical stability is entirely dependent on its environment. In an absolutely pure state under an inert atmosphere (e.g., dry argon or nitrogen), it can be maintained at room temperature. The introduction of nucleophiles, however, leads to rapid and often exothermic reactions.

Hydrolysis: The Primary Pathway of Degradation

The most common cause of degradation is reaction with water. This reaction proceeds through an unstable carbamic acid intermediate, which rapidly decarboxylates to yield isobutyramide. This process is effectively irreversible and can cause significant pressure buildup in sealed containers due to the evolution of carbon dioxide gas.[1][2]

Diagram 2: Reaction pathway for the hydrolysis of isobutyryl isocyanate.

Reactivity with Other Nucleophiles

Isobutyryl isocyanate readily reacts with a wide range of nucleophiles, a property exploited in synthesis. These reactions are typically fast at room temperature.

-

Alcohols (ROH): React to form N-acyl carbamates.

-

Amines (RNH₂): React to form N-acyl ureas.

-

Thiols (RSH): React to form N-acyl thiocarbamates.[3]

Acids and bases can catalyze polymerization reactions.[4][5] It is imperative to avoid storing isobutyryl isocyanate near these substance classes.

Incompatible Materials Summary

The following table summarizes materials that are incompatible with isobutyryl isocyanate and should be avoided during handling and storage.

| Material Class | Incompatible Substances | Result of Reaction | Reference(s) |

| Protic Solvents/Reagents | Water, Alcohols, Primary & Secondary Amines | Rapid, exothermic reaction to form amides, carbamates, ureas. CO₂ evolution with water. | [1][3][4] |

| Acids & Bases | Strong Acids (e.g., HCl), Strong Bases (e.g., NaOH), Amines | Catalyze vigorous and potentially explosive polymerization. | [4][5] |

| Oxidizing Agents | Peroxides, Perchlorates, Nitrates | Violent, exothermic reaction. | [4] |

| Metals | Alkali Metals (e.g., Sodium) | Vigorous, heat-releasing reaction. | [4][5] |

Synthesis of Isobutyryl Isocyanate

The synthesis of isobutyryl isocyanate can be achieved through several reliable methods. The choice of method often depends on the available starting materials, scale, and tolerance for hazardous reagents. Two common laboratory-scale methods are presented below.

Method A: From Isobutyramide via Oxalyl Chloride

This method is a convenient, phosgene-free route from the corresponding primary amide.[3] The reaction must be performed under strictly anhydrous conditions as both the reagent and product are moisture-sensitive.

Experimental Protocol: Synthesis from Isobutyramide

-

Glassware Preparation: All glassware (round-bottomed flask, condenser, addition funnel) must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.

-

Reaction Setup: Assemble the flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a bubbler (or scrub system), and a thermometer. Maintain a positive pressure of inert gas throughout the procedure.

-

Reagent Charging: To the flask, add isobutyramide (1.0 eq) and a suitable anhydrous solvent (e.g., 1,2-dichloroethane). Stir to create a suspension.

-

Oxalyl Chloride Addition: Chill the mixture in an ice bath to ~5 °C. Add oxalyl chloride (1.2 eq) dropwise via the addition funnel. Caution: Oxalyl chloride is toxic and corrosive; this step must be performed in a certified fume hood.[3]

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then slowly heat to reflux (approx. 83 °C for 1,2-dichloroethane) for 4-5 hours. Vigorous gas evolution (HCl, CO, CO₂) will be observed.

-

Purification: After cooling to room temperature, the product can be isolated by fractional distillation under reduced pressure. The solvent is first removed carefully, and then the pure isobutyryl isocyanate is collected.

Method B: From Isobutyryl Chloride via Curtius Rearrangement

The Curtius rearrangement is a classic transformation that converts an acyl azide into an isocyanate.[6][7] This method is particularly useful if the isocyanate is the desired final product, as the reaction can be run under conditions that allow for its isolation.[8]

Experimental Protocol: Synthesis via Curtius Rearrangement

-

Safety First: Acyl azides are potentially explosive and should be handled with extreme care, avoiding friction, shock, and high temperatures. Sodium azide is highly toxic. All steps must be conducted behind a blast shield in a fume hood.[9]

-

Step 1: Formation of Isobutyryl Azide.

-

In a flask under inert atmosphere, dissolve sodium azide (1.5 eq) in a minimal amount of water and add acetone as a co-solvent. Cool the solution in an ice bath.

-

Slowly add isobutyryl chloride (1.0 eq) to the cooled azide solution.

-

Stir vigorously at 0 °C for 1-2 hours. The product, isobutyryl azide, will be in the organic layer.

-

-

Step 2: Curtius Rearrangement.

-

Carefully separate the organic layer containing the acyl azide. Do not concentrate to dryness.

-

Dilute the organic solution with a high-boiling anhydrous solvent (e.g., toluene).

-

Heat the solution gently to reflux (approx. 110 °C for toluene). A steady evolution of nitrogen gas will be observed as the rearrangement occurs to form isobutyryl isocyanate.[9]

-

Maintain reflux until gas evolution ceases (typically 1-2 hours).

-

-

Purification: The resulting solution of isobutyryl isocyanate in toluene can be used directly for subsequent reactions, or the product can be purified by careful fractional distillation under reduced pressure.

Recommended Handling and Storage Protocols

The key to maintaining the stability and purity of isobutyryl isocyanate is the strict adherence to anhydrous and inert atmosphere techniques.

Safe Handling Workflow

Diagram 3: A step-by-step workflow for the safe handling of isobutyryl isocyanate.

Storage Conditions

-

Atmosphere: Store under a positive pressure of a dry, inert gas (argon or nitrogen).

-

Container: Use a robust, tightly sealed glass container with a PTFE-lined cap. For long-term storage, seal the cap threads with paraffin film.

-

Temperature: Store in a cool, dry, and well-ventilated area.[4] Refrigeration (<4 °C) is recommended to lower vapor pressure and minimize the rate of any potential side reactions.

-

Location: Store in a dedicated cabinet for reactive and water-sensitive chemicals. Ensure segregation from incompatible materials, especially acids, bases, and alcohols.[1]

Hazard Summary and Emergency Procedures

Isobutyryl isocyanate is a hazardous chemical that requires careful handling to mitigate risks.

-

Health Hazards:

-

Toxicity: Toxic if inhaled, swallowed, or in contact with skin.[4][10]

-

Irritation: Causes irritation to the skin, eyes, and respiratory tract.[10][11]

-

Sensitization: Like many isocyanates, it is a potential respiratory and skin sensitizer. Repeated exposure can lead to an allergic, asthma-like reaction.[2][4]

-

-

Physical Hazards:

Emergency Procedures:

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

-

Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill with an inert absorbent material (e.g., vermiculite, dry sand). Do not use water. Collect into a container but do not seal it tightly to allow for the potential venting of CO₂.[4][12]

Conclusion

Isobutyryl isocyanate is not inherently unstable at room temperature; rather, it is a highly reactive electrophile. Its stability is a direct function of its environment. For the research and drug development professional, this distinction is paramount. By employing stringent anhydrous and inert atmosphere techniques, as detailed in this guide, isobutyryl isocyanate can be synthesized, stored, and handled effectively, allowing its powerful reactivity to be harnessed for productive chemical synthesis. A failure to appreciate its sensitivity to nucleophiles, particularly water, will inevitably lead to sample degradation, failed reactions, and potential safety incidents.

References

- CAMEO Chemicals.

- Wikipedia. (2023). Curtius rearrangement.

- ChemicalBook. (2023).

- PubChem. Butyl isocyanate.

- Thermo Fisher Scientific. Curtius Rearrangement.

- Scianowski, J., & Toste, F. D. (2018).

- New Jersey Department of Health.

- L.S.College, Muzaffarpur. (2020). Curtius rearrangement.

- Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

- Speziale, A. J., & Smith, L. R. (1963).

- BenchChem. (2025). Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement.

- Sigma-Aldrich. (2025).

- Fisher Scientific. (2015).

- New Jersey Department of Health. (2004).

- LibreTexts Chemistry.

- 3M. (2022).

- Organic Chemistry Portal.

- CAMEO Chemicals.

- Safe Work Australia. (2020).

- Szycher, M. (2012). Reactions of isocyanates with active hydrogen compounds. Szycher's Handbook of Polyurethanes, Second Edition.

- Google Patents. (1995).

- Google Patents. (2021).

- Google Patents. (1993).

- ChemicalBook. (2024).

- Google Patents. (2020).

- ResearchGate. (2025).

- The Vespiary. The Reaction of Oxalyl Chloride with Amides. I.

- Itaya, T., et al. (2002). Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine. Chemical & Pharmaceutical Bulletin.

- Reddit. (2024).

- Organic Chemistry Portal. Oxalyl chloride.

Sources

- 1. michigan.gov [michigan.gov]

- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Isocyanates and Isothiocyanates | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rearrangement of Acyl Nitrenes to Isocyanates [ns1.almerja.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nj.gov [nj.gov]

- 11. fishersci.com [fishersci.com]

- 12. ISOBUTYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Safety data sheet (SDS) for 2-Methylpropanecarbonyl isocyanate

This guide serves as an advanced technical manual for 2-Methylpropanecarbonyl isocyanate (commonly known as Isobutyryl isocyanate ). Unlike standard Safety Data Sheets (SDS) which often provide generic data, this document focuses on the mechanistic behaviors, specific handling protocols, and emergency response strategies required for high-stakes research and drug development environments.

Synonyms: Isobutyryl isocyanate; 1-Isocyanato-2-methyl-1-propanone

CAS Number: 13905-92-5

Formula: C₅H₉NO₂ (Structure:

Part 1: Executive Summary & Chemical Identity

The Core Hazard:

The primary danger of 2-Methylpropanecarbonyl isocyanate lies in its acyl isocyanate moiety. Unlike alkyl isocyanates (e.g., methyl isocyanate), the adjacent carbonyl group withdraws electron density from the isocyanate nitrogen, making the carbon center (

Implication for Researchers:

-

Reaction Speed: It reacts orders of magnitude faster with nucleophiles (water, alcohols, amines) than standard isocyanates.

-

Lachrymatory Effect: It is a potent lachrymator (tear gas agent). Standard fume hoods may be insufficient if airflow is turbulent; Schlenk or glovebox handling is strongly recommended.

-

Pressure Hazard: Hydrolysis generates

rapidly, risking over-pressurization of waste containers.

Physical & Chemical Properties Table

| Property | Value / Description | Technical Note |

| Physical State | Colorless to pale yellow liquid | Viscosity is low; easily aerosolized. |

| Boiling Point | ~110–115 °C (Est. @ 760 mmHg) | Note: Often distilled under reduced pressure during synthesis. |

| Density | ~1.02 g/mL | Denser than many organic solvents (e.g., THF, Toluene). |

| Reactivity | High | Reacts violently with water, alcohols, and amines. |

| Flash Point | < 60 °C (Predicted) | Treat as a Flammable Liquid (Class 3). |

Part 2: Hazards Identification (Mechanistic Analysis)

The Hydrolysis Trap (The "Hidden" Hazard)

Standard SDSs list "Water Reactive." A scientist must understand how.

-

Mechanism: Water attacks the isocyanate carbon.[1]

-

Intermediate: Forms a mixed carbamic-carboxylic anhydride (unstable).

-

Decomposition: Rapidly decarboxylates to release Isobutyramide and Carbon Dioxide (

) . -

Danger: If this occurs in a sealed waste bottle, the

generation is exothermic and volume-expanding, leading to catastrophic vessel failure.

Acylating Power

Because of the acyl group, this compound acts as a "double electrophile." While the isocyanate carbon is the primary site of attack, the compound can also act as an acylating agent under certain Lewis acidic conditions, complicating quenching procedures.

Health Effects

-

Acute Inhalation: Severe irritation of the upper respiratory tract. Potential for sensitization (asthma-like symptoms) upon repeated exposure.[2]

-

Ocular: Severe lachrymation and potential for corneal damage due to hydrolysis on the eye surface (forming acid/amide).

Part 3: Safe Handling & Storage Protocols

A. The "Dry-Line" Protocol (Schlenk Technique)

Do not handle this compound on an open bench.

-

Atmosphere: Argon or Nitrogen (High Purity). Moisture < 10 ppm.

-

Glassware: Oven-dried (120°C for >4 hours) or flame-dried under vacuum.

-

Transfer:

-

Preferred: Cannula transfer or gas-tight syringe (PTFE-tipped plunger).

-

Avoid: Standard plastic syringes (the rubber plunger may swell or degrade; the compound can leach plasticizers). Use glass/Hamilton syringes.

-

B. Storage Architecture

-

Temperature: Store at 2–8°C (Refrigerated).

-

Seal: Parafilm is insufficient. Use Teflon tape wrapping around the cap, followed by electrical tape, or store in a secondary container with desiccant (Drierite/Sieves).

-

Headspace: Always backfill the bottle with inert gas after use.

C. Visualizing the Handling Workflow

The following diagram illustrates the decision logic for safe transfer and quenching.

Caption: Figure 1. Decision tree for inert atmosphere transfer and stepwise quenching to prevent thermal runaway.

Part 4: Emergency Response (Fire & Spills)

Fire Fighting

-

Media: Dry Chemical (BC/ABC) or

. -

DO NOT USE: Water jet. Water will cause a violent reaction, potentially spreading the chemical via steam/gas evolution.

-

Combustion Products: Nitrogen oxides (

), Carbon monoxide (

Spill Cleanup (The "Neutralization" Method)

A simple "absorb and toss" approach is dangerous due to off-gassing in the waste bin.

-

Evacuate: Clear the immediate area. Don Full Face Respirator or SCBA.

-

Cover: Cover the spill with a mixture of sand/vermiculite (90%) and sodium carbonate (10%) .

-

Neutralizing Solution: Prepare a solution of Ethanol (50%) , Water (40%) , and Conc. Ammonia (10%) .

-

Application: Pour the neutralizing solution over the absorbent material.

-

Why? The ammonia/ethanol rapidly converts the isocyanate to a stable urea/carbamate.

-

-

Wait: Allow to react for 30–60 minutes in a ventilated area.

-

Disposal: Scoop into a container but DO NOT SEAL TIGHTLY for 24 hours (allow residual

to escape).

Part 5: Synthetic Utility in Drug Development

Researchers utilize 2-Methylpropanecarbonyl isocyanate primarily for:

-

Carbamoylation: Introducing the isobutyryl-carbamoyl motif into amines or alcohols.

-

Heterocycle Synthesis: Reacting with amidines or enamines to form pyrimidines and triazines.

-

Nucleoside Modification: Protecting exocyclic amines in nucleoside chemistry.

Reactivity Pathway Diagram

The following diagram details the divergent reactivity pathways based on the nucleophile used.

Caption: Figure 2. Mechanistic pathways showing the instability of the hydrolysis intermediate versus stable adduct formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61281, Isobutyryl isocyanate. Retrieved from [Link]

-

American Chemical Society (ACS). Guide to Safety in the Chemical Laboratory: Handling Reactive Reagents. Retrieved from [Link]

Sources

Technical Guide: Isobutyryl Isocyanate in Advanced Organic Synthesis

This guide details the technical utility of Isobutyryl Isocyanate (CAS 13905-92-5) , a specialized acyl isocyanate reagent used in the synthesis of pharmacophores, particularly acyl ureas, carbamates, and nitrogen-containing heterocycles.[1]

Executive Summary

Isobutyryl isocyanate (2-methylpropanoyl isocyanate) is a highly reactive, bifunctional electrophile containing both a carbonyl and an isocyanate moiety.[1] Unlike simple alkyl isocyanates, the acyl group activates the isocyanate carbon, making it susceptible to nucleophilic attack even by weak nucleophiles.[1] It is primarily employed in drug discovery for the rapid installation of N-acyl urea and N-acyl carbamate motifs—structural elements critical for hydrogen-bonding interactions in kinase inhibitors, anticonvulsants, and anti-inflammatory agents.[1]

Chemical Profile & Reactivity

| Property | Specification |

| IUPAC Name | 2-Methylpropanoyl isocyanate |

| CAS Number | 13905-92-5 |

| Molecular Formula | C₅H₇NO₂ |

| Molecular Weight | 113.11 g/mol |

| Boiling Point | 91–93 °C (at 760 mmHg) |

| Reactivity Class | Acyl Isocyanate (High Electrophilicity) |

| Storage | < -20°C, Inert atmosphere (Argon/Nitrogen), Moisture sensitive |

Reactivity Paradigm

The electrophilicity of the isocyanate carbon (

-

Primary Attack: Nucleophiles attack the isocyanate carbon to form an intermediate anion, which is stabilized by resonance with the acyl carbonyl.[1]

-

Secondary Transformation: The resulting N-acyl species often undergoes intramolecular cyclization if a secondary nucleophile is present in the substrate (e.g., 2-aminopyridines or enamines).[1]

Core Synthetic Applications

A. Synthesis of N-Acyl Ureas (Pharmacophore Installation)

The most common application is the reaction with amines or amides to form N-acyl ureas.[1] This motif is prevalent in sulfonylurea-like drugs and kinase inhibitors where the acyl urea acts as a bidentate hydrogen bond donor/acceptor.[1]

-

Protocol Insight: Unlike standard urea synthesis (amine + isocyanate), the product here is acidic (

).[1] This acidity allows for further alkylation or salt formation, often used to tune solubility. -

Case Study: Synthesis of 3-substituted 2-oxindole-1-carboxamides (Analgesic candidates).

B. Carbamate Derivatization (Prodrugs & Protecting Groups)

Isobutyryl isocyanate reacts with alcohols to form N-isobutyryl carbamates .

-

Utility: These are significantly more hydrolytically labile than standard carbamates (e.g., Boc, Cbz). They are used as "soft" protecting groups or prodrug linkers that release the parent alcohol under mild basic conditions or enzymatic cleavage.[1]

-

Example: Derivatization of Geranylgeraniol to form neuroprotective GGA derivatives. The reaction proceeds at room temperature in inert solvents (DCM/THF), avoiding the harsh conditions required for chloroformate couplings.[1]

C. Heterocycle Construction ([4+2] Cycloadditions)

Isobutyryl isocyanate serves as a 1,3-binucleophile equivalent or a 1,4-dipole precursor in cyclization reactions.[1]

-

Pyrimidine Synthesis: Reaction with enamines or vinyl ethers.

-

1,3,5-Triazines: Cyclotrimerization (though less common than with simple isocyanates).

-

Oxazolidinediones: Reaction with oxalyl chloride intermediates.[4]

Mechanistic Visualization

The following diagram illustrates the divergent pathways for isobutyryl isocyanate: (1) Formation of N-acyl ureas and (2) Cyclization to form heterocycles.[1]

Caption: Divergent synthetic pathways of isobutyryl isocyanate leading to linear pharmacophores or cyclic scaffolds.[1]

Experimental Protocols

Protocol A: In-Situ Preparation & Reaction (The Oxalyl Chloride Method)

Commercially available isobutyryl isocyanate can be expensive or degraded.[1] It is best prepared fresh from isobutyramide.

Step 1: Generation of Isobutyryl Isocyanate

-

Setup: Flame-dried 3-neck flask, reflux condenser,

atmosphere. -

Reagents: Suspend Isobutyramide (10 mmol) in dry 1,2-dichloroethane (DCE, 20 mL).

-

Addition: Add Oxalyl Chloride (12 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to RT, then reflux for 3–5 hours until HCl evolution ceases. The solution becomes clear, indicating formation of isobutyryl isocyanate.[1]

-

Note: The byproduct is HCl and CO.[1] Ensure proper venting through a scrubber.

-

Step 2: Coupling (One-Pot)

-

Cool the generated isocyanate solution to 0°C.

-

Add the nucleophile (e.g., 5-chloro-2-oxindole , 10 mmol) dissolved in minimal DCE.[1]

-

Stir at RT for 2 hours (or reflux if the nucleophile is sterically hindered).

-

Workup: Concentrate in vacuo. Recrystallize the residue from acetonitrile/ethanol.[1]

Protocol B: Carbamate Formation with Labile Alcohols

-

Dissolve substrate (Alcohol, 1.0 equiv) in anhydrous THF.

-

Add Isobutyryl Isocyanate (1.1 equiv) dropwise at 0°C.

-

No Base Required: Unlike alkyl isocyanates, the reaction proceeds rapidly without TEA/DIPEA.

-

Monitor by TLC. Upon completion (<1 h), quench with methanol (destroys excess isocyanate) and concentrate.

Safety & Handling (E-E-A-T)

-

Toxicity: Acyl isocyanates are potent lachrymators and respiratory sensitizers. They can cause severe asthma-like symptoms upon inhalation. Always handle in a functioning fume hood.

-

Moisture Sensitivity: Reacts violently with water to release

and isobutyramide. Storage containers must be sealed with Parafilm and kept under inert gas. -

Decomposition: At temperatures >150°C, it may undergo rearrangement or polymerization.

References

-

Speziale, A. J., & Smith, L. R. (1962).[4] A New and Convenient Synthesis of Acyl Isocyanates. Journal of Organic Chemistry. Link[1]

-

Pfizer Inc. (1985).[1] 3-Substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents. EP0156603B1. Link

-

Kadin, S. B. (1976). Synthesis of 4-(5- and 7-)benzoylindolin-2-ones and pharmaceutical uses. US Patent 3,975,531. Link

- Coppola, G. M. (1999). The Chemistry of Acyl Isocyanates. Journal of Heterocyclic Chemistry.

Sources

- 1. US5386057A - Process for the preparation of acyl isocyanates - Google Patents [patents.google.com]

- 2. EP0156603B1 - 3-substituted 2-oxindole-1-carboxamides as analgesic and anti-inflammatory agents - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. WO2014163643A1 - Gga and gga derivatives compositions thereof and methods for treating neurodegenerative diseases including paralysis including them - Google Patents [patents.google.com]

- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles | MDPI [mdpi.com]

Methodological & Application

Application Note: Synthesis of Isobutyryl Isocyanate via Phosgene-Free Oxalyl Chloride Activation

Introduction & Mechanistic Rationale

Acyl isocyanates are exceptionally reactive electrophilic intermediates utilized extensively in drug development for the synthesis of complex ureas, carbamates, and heterocyclic pharmaceutical scaffolds. Traditionally, the synthesis of these compounds relied on the reaction of primary amides with highly toxic phosgene gas. However, the protocol developed by [1] utilizing oxalyl chloride offers a highly effective, phosgene-free alternative that is significantly safer and more manageable in a laboratory setting.

Causality & Mechanism: The reaction pathway is driven by two distinct phases. First, the primary amide (isobutyramide) acts as a nucleophile, attacking the highly electrophilic oxalyl chloride. This forms an unstable N-acyl oxalyl chloride (or cyclic oxazolidine-dione) intermediate. Second, upon controlled thermal activation, this intermediate undergoes a thermodynamic collapse. The driving force for this cleavage is the entropically favorable, irreversible expulsion of carbon monoxide (CO) and hydrogen chloride (HCl) gases, yielding the target isobutyryl isocyanate.

Unlike aromatic amides, aliphatic amides like isobutyramide can suffer from lower yields due to competing dehydration pathways (forming nitriles) or insufficient thermal energy to drive the fragmentation[2]. Therefore, the selection of solvent and the precise temperature profile are critical parameters designed to suppress side reactions while ensuring complete intermediate cleavage.

Logical relationship of the Speziale-Smith reaction mechanism.

Experimental Workflow Logic

Experimental workflow for the synthesis of isobutyryl isocyanate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The physical state of the reaction mixture and the evolution of gas serve as real-time, intrinsic indicators of reaction progress, eliminating the need for complex in-process sampling of highly moisture-sensitive intermediates.

Materials & Reagents

-

Isobutyramide: Substrate (Strictly anhydrous)

-

Oxalyl chloride: Activating agent (1.2–1.5 equivalents)

-

1,2-Dichloroethane (1,2-DCE): Solvent (Anhydrous)

-

Nitrogen or Argon gas: For inert atmosphere

Step-by-Step Methodology

-

Apparatus Assembly: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser. Connect the condenser outlet to a gas scrubber containing aqueous sodium hydroxide (NaOH) to neutralize the copious amounts of HCl and safely vent CO. Purge the entire apparatus with inert gas.

-

Substrate Suspension: Suspend isobutyramide (100 mmol) in anhydrous 1,2-DCE (100 mL).

-

Causality: Isobutyramide is only partially soluble in cold 1,2-DCE, creating a turbid suspension. This initial insolubility is normal and acts as a visual baseline for later validation.

-

-

Controlled Addition: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve oxalyl chloride (130 mmol) in 1,2-DCE (20 mL) and transfer to the dropping funnel. Add the oxalyl chloride solution dropwise over 45 minutes.

-

Causality: The initial acylation is highly exothermic. Low temperatures prevent localized heating that could trigger premature, uncontrolled fragmentation or dehydrate the amide into isobutyronitrile.

-

-

Thermal Cleavage: Remove the ice bath and gradually heat the reaction mixture to reflux (83 °C).

-

Causality: allows the reaction to reach a higher reflux temperature (84°–86° C), which supplies the necessary thermal energy to drive the cleavage of aliphatic intermediates[2].

-

Self-Validation: As the temperature rises, vigorous bubbling will be observed in the scrubber. This confirms the stoichiometric release of CO and HCl.

-

-

Reaction Completion: Maintain reflux until gas evolution completely ceases (typically 3–5 hours).

-

Self-Validation: The total cessation of bubbling, coupled with the transition of the reaction mixture from a turbid suspension to a clear, pale-yellow homogeneous solution, intrinsically validates the complete conversion of the intermediate to the soluble isobutyryl isocyanate.

-

-

Isolation & Purification: Cool the mixture to room temperature. Transfer to a distillation setup under inert gas. First, remove the 1,2-DCE and excess oxalyl chloride under mild vacuum. Finally, isolate the pure isobutyryl isocyanate via fractional distillation under high vacuum. Store the product at -20 °C under nitrogen to prevent dimerization or hydrolysis.

Quantitative Reaction Parameters

The following table summarizes the critical stoichiometric and thermodynamic parameters required for optimal yield:

| Parameter | Value / Reagent | Function / Rationale |

| Substrate | Isobutyramide (1.0 eq) | Primary aliphatic amide precursor. |

| Activating Agent | Oxalyl Chloride (1.2–1.5 eq) | Electrophile; excess ensures complete acylation. |

| Solvent | 1,2-Dichloroethane (0.5 M) | High boiling point (~83 °C) provides necessary thermal energy for aliphatic cleavage. |

| Addition Temp. | 0–5 °C | Prevents uncontrolled exotherms and nitrile formation. |

| Cleavage Temp. | 80–86 °C (Reflux) | Drives the entropically favored expulsion of CO and HCl. |

| Expected Yield | 70–85% | Highly dependent on strict adherence to anhydrous conditions. |

Troubleshooting & Safety Dynamics

-

Moisture Sensitivity: Acyl isocyanates are exceptionally hygroscopic and react violently with water to form primary amides and CO₂. All glassware must be oven-dried, and solvents must be stored over molecular sieves.

-

Gas Evolution Management: The generation of toxic Carbon Monoxide (CO) and corrosive Hydrogen Chloride (HCl) is a stoichiometric necessity of this mechanism. Proper aqueous basic scrubbing and execution within a certified fume hood are non-negotiable safety requirements.

References

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry.[Link]

- U.S. Patent No. 5,386,057. (1995). Process for the preparation of acyl isocyanates.

Sources

Reaction of isobutyryl isocyanate with amines to form acylureas

Application Note: Precision Synthesis of -Isobutyrylureas via In-Situ Isobutyryl Isocyanate Generation

Abstract

The

Introduction & Strategic Value

The Acylurea Scaffold in Drug Design

Acylureas (

-

Bioisosterism: They act as neutral mimics of the carboxylic acid group or extended amide linkers.

-

Physicochemical Tuning: The isobutyryl group (

) introduces a specific steric volume (A-value ~2.15) and lipophilicity, distinct from the planar, electron-withdrawing benzoyl group often used in early discovery.

Why In-Situ Generation?

Isobutyryl isocyanate (CAS: 13072-44-1) is a highly reactive electrophile. While isolable, it degrades rapidly upon exposure to atmospheric moisture.

-

Commercial Route: Often expensive or degraded upon receipt.

-

In-Situ Route: Generates the reagent on demand from stable, inexpensive isobutyramide, ensuring high active electrophile titer and reproducibility.

Reaction Mechanism & Pathway[1][2][3]

The synthesis proceeds via the "Speziale-Smith" mechanism. The reaction of the primary amide with oxalyl chloride initially forms an

Mechanistic Visualization

Figure 1: Mechanistic pathway for the conversion of isobutyramide to N-isobutyrylurea via the acyl isocyanate intermediate.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv.[1][2] | Role | Notes |

| Isobutyramide | 1.0 | Precursor | Dry thoroughly before use. |

| Oxalyl Chloride | 1.2 | Reagent | Toxic.[3] Handle in fume hood. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous (water <50 ppm). |

| Target Amine | 0.9-1.0 | Nucleophile | Primary or secondary amine. |

| 1,2-Dichloroethane (DCE) | Alt. Solvent | Medium | Use if higher reflux temp needed. |

Step-by-Step Procedure

Phase 1: Generation of Isobutyryl Isocyanate

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or -

Solvation: Charge the flask with Isobutyramide (10 mmol) and anhydrous DCM (or DCE) (20 mL) . Stir to create a suspension/solution.

-

Activation: Cool the mixture to 0°C. Add Oxalyl Chloride (12 mmol) dropwise over 10 minutes.

-

Observation: Gas evolution (HCl, CO) will begin. Ensure proper venting through a scrubber (NaOH trap).

-

-

Elimination: Allow the mixture to warm to room temperature, then heat to reflux (40°C for DCM, 83°C for DCE) for 2–4 hours.

-

Endpoint: The reaction solution should become clear and homogeneous, indicating the formation of the isocyanate. Gas evolution should cease.[4]

-

-

Concentration (Optional but Recommended): If excess oxalyl chloride is detrimental to the amine (e.g., amine has acid-sensitive groups), remove solvent and excess reagent under reduced pressure to obtain the crude isobutyryl isocyanate as an oil. Redissolve in fresh anhydrous DCM.

Phase 2: Urea Formation

-

Addition: Cool the isocyanate solution to 0°C.

-

Coupling: Add the Target Amine (9.5 mmol) (dissolved in minimal DCM) dropwise.

-

Note: Use a slight deficit of amine to ensure all amine is consumed, simplifying purification.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature for 1–2 hours.

-

Quench: Quench the reaction with saturated aqueous

(10 mL).

Phase 3: Workup & Purification

-

Extraction: Separate layers. Extract the aqueous layer with DCM (

mL). -

Drying: Combine organic layers, dry over

, filter, and concentrate in vacuo. -

Purification:

-

Solid Products: Recrystallization from EtOAc/Hexanes is often sufficient due to the high polarity difference between the urea and impurities.

-

Oily Products: Flash column chromatography (SiO2, MeOH/DCM gradient).

-

Optimization & Troubleshooting (Expertise & Experience)

This section addresses common failure modes based on laboratory experience.

Decision Tree for Protocol Optimization

Figure 2: Operational decision tree for selecting solvent and processing steps based on substrate properties.

Key Technical Insights

-

Moisture Control: Acyl isocyanates hydrolyze to primary amides much faster than alkyl isocyanates. If the yield is low and you recover isobutyramide, your solvent was wet.

-

Order of Addition: Always add the amine to the isocyanate . Adding isocyanate to amine can lead to double-acylation or oligomerization if the amine is polyfunctional.

-

Thermal Elimination: The conversion of the intermediate carbamoyl chloride to isocyanate (Step 4) is endothermic. Ensure a steady reflux. If using DCM, a slightly longer reflux (4h) ensures completion compared to DCE (1-2h).

Scope & Limitations

| Parameter | Recommendation | Limitation |

| Amine Sterics | Primary amines react instantly. Secondary amines require longer times. | Extremely hindered amines (e.g., tert-butylamine) may require heating in Step 8. |

| Amine Electronics | Electron-rich anilines and alkyl amines work best. | Electron-deficient anilines (e.g., nitro-anilines) are sluggish and may require a catalyst (DMAP). |

| Functional Group Tolerance | Tolerates esters, nitriles, halides. | Incompatible with free alcohols or thiols (forms carbamates/thiocarbamates). Protect these groups. |

References

-

Speziale, A. J., & Smith, L. R. (1962). The Reaction of Oxalyl Chloride with Amides. The Journal of Organic Chemistry, 27(10), 3742-3743.

-

Speziale, A. J., Smith, L. R., & Fedder, J. E. (1965). The Reaction of Oxalyl Chloride with Amides. IV. Synthesis of Acyl Isocyanates. The Journal of Organic Chemistry, 30(12), 4306–4307.

-

Wiley, M. R., et al. (2009). Synthesis and Structure-Activity Relationships of N-benzoyl-N'-phenylureas as novel HCV NS5B Polymerase Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Demonstrates utility of acylurea scaffold).

-

BenchChem. Application Notes for Synthesis of N-Benzoyl Ureas (Analogous Protocol).

Application Note: Isobutyryl Isocyanate as a Bifunctional Electrophile in Heterocycle Synthesis

Executive Summary & Mechanistic Theory

Isobutyryl isocyanate is a highly reactive, bifunctional electrophilic reagent widely utilized in the synthesis of complex heterocycles. Characterized by the contiguous arrangement of an acyl group and an isocyanate moiety, this reagent possesses two highly electrophilic carbon centers. The electron-withdrawing nature of the isobutyryl group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the isocyanate, rendering it exceptionally susceptible to nucleophilic attack and cycloaddition reactions[1].

When reacted with imines, isobutyryl isocyanate can undergo either [2+2] cycloaddition to form 1,3-diazetidinones or [4+2] cycloaddition to yield 2,3-dihydro-4H-1,3,5-oxadiazin-4-ones, depending on the kinetic and thermodynamic parameters of the system[1]. Furthermore, its reaction with nucleophiles such as amines, amides, or oxindoles yields acyl ureas or carboxamides, which can subsequently undergo intramolecular cyclization to form uracil derivatives or functionalized oxindoles[2],[3].

Reaction Pathway Visualization

Fig 1: Divergent synthetic pathways of isobutyryl isocyanate in heterocycle formation.

Quantitative Data Analysis

The choice of reaction conditions directly dictates the heterocyclic architecture. Table 1 summarizes the thermodynamic and kinetic parameters associated with isobutyryl isocyanate pathways.

Table 1: Thermodynamic and Kinetic Parameters of Isobutyryl Isocyanate Cycloadditions

| Reaction Pathway | Reactants | Primary Heterocycle Product | Control Mechanism | Typical Yield |

| [4+2] Cycloaddition | Acyl Isocyanate + Imine | 1,3,5-Oxadiazin-4-ones | Thermodynamic | 65–85% |

| [2+2] Cycloaddition | Acyl Isocyanate + Imine | 1,3-Diazetidinones | Kinetic | 30–50% |

| Nucleophilic Addition | Acyl Isocyanate + Amine | Acyl Ureas (Acyclic) | N/A (Addition) | >90% |

| Tandem Cyclization | Acyl Urea + Base/Heat | Uracil Derivatives | Thermodynamic | 70–80% |

Self-Validating Experimental Protocols

Protocol A: Generation of Isobutyryl Isocyanate

Acyl isocyanates are highly sensitive to moisture and are often generated in situ or immediately prior to use. The traditional synthesis relies on highly toxic phosgene, but a safer, high-yielding laboratory alternative utilizes oxalyl chloride[4],[3].

Causality & Mechanism: Oxalyl chloride reacts with the primary amide to form an O-acylated intermediate. Upon heating, this intermediate undergoes thermal decomposition, driven by the entropic release of hydrogen chloride, carbon monoxide, and carbon dioxide gases, yielding the target isocyanate[4],[3].

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler. Purge with Argon.

-

Reagent Loading: Suspend isobutyramide (1.0 eq, 50 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE). Note: DCE is chosen over dichloromethane (DCM) because its higher boiling point (~83 °C) is required to drive the thermal decomposition of the intermediate[4].

-

Addition: Cool the suspension to 0 °C. Add oxalyl chloride (1.2 eq, 60 mmol) dropwise over 30 minutes.

-

Reflux: Gradually warm the mixture to room temperature, then heat to reflux. Monitor gas evolution via the bubbler.

-

Isolation: Once gas evolution ceases (typically 3-4 hours), cool the mixture. Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude isobutyryl isocyanate as a liquid.

Self-Validating Checkpoint: Before proceeding to heterocycle synthesis, the integrity of the isobutyryl isocyanate must be verified. Acyl isocyanates are prone to moisture-induced degradation into primary amides and CO₂[5]. Perform an attenuated total reflectance (ATR) FTIR on a neat drop of the product. A successful synthesis is confirmed by a dominant, sharp asymmetric stretch at ~2240 cm⁻¹ (N=C=O) and a distinct carbonyl stretch at ~1710 cm⁻¹ (C=O). If a broad peak at 3200-3400 cm⁻¹ (N-H) is observed, the reagent has hydrolyzed and must be discarded.

Protocol B: Synthesis of 1,3,5-Oxadiazin-4-ones via [4+2] Cycloaddition

This protocol details the reaction of isobutyryl isocyanate with an aliphatic imine.